molecular formula C6H14N2 B1289167 (Azetidin-3-ylmethyl)dimethylamine CAS No. 321890-34-0

(Azetidin-3-ylmethyl)dimethylamine

Cat. No. B1289167
M. Wt: 114.19 g/mol
InChI Key: MSHQGNNZIQLBHV-UHFFFAOYSA-N
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Description

The compound (Azetidin-3-ylmethyl)dimethylamine is a derivative of azetidine, which is a four-membered cyclic amine. Azetidine and its derivatives are of significant interest in synthetic organic chemistry due to their presence in biologically active compounds and potential use in drug discovery. The azetidine ring is known for its strain energy, which can be exploited in various chemical transformations .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One such method involves the room temperature iodocyclisation of homoallylamines to yield functionalised 2-(iodomethyl)azetidine derivatives. This process can be manipulated to produce either azetidine or pyrrolidine derivatives by adjusting the reaction temperature. Additionally, primary and secondary amines can be reacted with iodomethyl azetidine derivatives to produce stable methylamino azetidine derivatives . Another approach for synthesizing azetidine derivatives involves the regiospecific C4-epimerization of cis-3-substituted 4-formyl-2-azetidinones using aqueous dimethylamine .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite complex, with the potential for chirality at multiple centers. For instance, the structure of 3-dimethylamino-4-ethoxy-2-oxo-1-phenyl-3-azetidinecarbonitrile has been determined to be monoclinic with the azetidinone ring being nearly planar. The relative configurations at the chiral centers are R,R or S,S, indicating the presence of stereoisomerism .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions due to the reactivity of the azetidine ring. For example, 2-aryl-3,3-dichloroazetidines can be synthesized by reduction of corresponding azetidinones and can further react with bases to yield aziridines through ring contraction or hydrolysis to form aroylaziridines . Azetidine itself can polymerize under the influence of cationic initiators to form polymers containing a mix of tertiary, secondary, and primary amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on the substituents attached to the azetidine ring. For instance, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, demonstrates the potential of azetidine derivatives to act as ligands for nicotinic receptors. The specific radioactivity and synthesis conditions indicate the compound's suitability for biological applications . Additionally, azetidine derivatives have been explored for their antioxidant, antimicrobial, and antitubercular activities, suggesting a wide range of potential pharmacological uses .

Safety And Hazards


  • Safety Precautions :

    • Handle with care in a well-ventilated area.

    • Use appropriate protective equipment (gloves, goggles, lab coat).



  • Hazards :

    • Toxicity : Assess toxicity based on the specific compound.

    • Reactivity : Avoid contact with strong acids or bases.

    • Flammability : Evaluate flammability properties.




Future Directions


  • Biological Studies : Investigate the biological activities of derivatives containing the azetidine ring.

  • Synthetic Applications : Explore further synthetic transformations using this scaffold.

  • Drug Discovery : Assess its potential as a lead compound for drug development.


properties

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)5-6-3-7-4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHQGNNZIQLBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Azetidin-3-ylmethyl)dimethylamine

CAS RN

321890-34-0
Record name (AZETIDIN-3-YLMETHYL)DIMETHYLAMINE
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